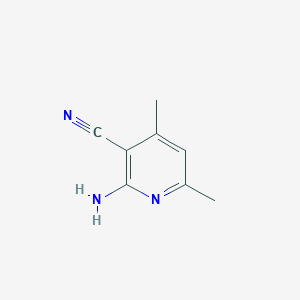![molecular formula C15H15NO3S B188265 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid CAS No. 113995-55-4](/img/structure/B188265.png)
1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid
Vue d'ensemble
Description
1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid is a chemical compound known for its unique structure and properties. It is a derivative of indole, a heterocyclic aromatic organic compound, and features a sulfonic acid group at the 7th position. This compound is significant in various fields, including organic synthesis, materials science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1,1,2-Trimethyl-1H-benzo[e]indole as the primary starting material.
Sulfonation Reaction: The introduction of the sulfonic acid group is achieved through a sulfonation reaction. This involves treating the starting material with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions.
Reaction Conditions: The reaction is usually carried out at a temperature range of 0-50°C, depending on the reactivity of the starting material and the sulfonating agent. The reaction mixture is then quenched with water or an appropriate solvent to precipitate the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 1,1,2-Trimethyl-1H-benzo[e]indole and sulfonating agents are handled using automated systems to ensure precision and safety.
Continuous Flow Reactors: The reaction is often conducted in continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophilic substitution using reagents like sodium hydroxide or amines under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, or substituted compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: The compound is employed in the development of fluorescent probes for imaging and detection of biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism
Propriétés
IUPAC Name |
1,1,2-trimethylbenzo[e]indole-7-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-9-15(2,3)14-12-6-5-11(20(17,18)19)8-10(12)4-7-13(14)16-9/h4-8H,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARITYWNMPFIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600568 | |
| Record name | 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113995-55-4 | |
| Record name | 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)
![Benzo[h][1,6]naphthyridine-5-carbaldehyde](/img/structure/B188191.png)



![Ethyl 2-(4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B188195.png)


![Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B188200.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)
